molecular formula C6H6N4 B1295693 [1,2,4]Triazolo[4,3-a]pyridin-3-amine CAS No. 767-62-4

[1,2,4]Triazolo[4,3-a]pyridin-3-amine

Cat. No. B1295693
CAS RN: 767-62-4
M. Wt: 134.14 g/mol
InChI Key: NCZQAIFOXJOCFI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-3-amine is a compound that has garnered interest due to its structural and optical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amine group at the 3-position of the pyridine ring.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another metal-free synthetic strategy for related structures utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine has been elucidated using various spectroscopic techniques and computational methods. X-ray diffraction (XRD) studies have shown that the compound crystallizes in the monoclinic space group P21/n, with molecules linked via N–H⋯N hydrogen bonds forming a R22(8) graph. The vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the observed bands were assigned to their respective normal modes based on PED calculations .

Chemical Reactions Analysis

The reactivity of this compound and related structures can be explored through various chemical reactions. For instance, substitution reactions of amino-triazolopyridines can lead to hydroxyalkylpyridines or brominated derivatives, with the anions from these amines being ambident, allowing for acylation on nitrogen or alkylation on nitrogen or carbon . These reactions can be used to synthesize a wide range of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been studied in detail. The compound's FTIR and FT-Raman spectra were recorded, and the stability was assessed using NBO analysis. Optical properties such as electron absorption and luminescence spectra were measured, and the Stokes shifts for the triazole and pyridine rings were determined. The calculated singlet, triplet, HOMO, and LUMO electron energies were used to discuss the spectroscopic findings .

Scientific Research Applications

Structural and Optical Properties

[1,2,4]Triazolo[4,3-a]pyridin-3-amine has been studied for its structural and spectroscopic properties. Using Fourier-transform infrared spectroscopy (FTIR), FT-Raman spectroscopy, and X-ray diffraction (XRD), the molecular structure and vibrational spectra were analyzed. This compound demonstrated significant stability and exhibited notable electron absorption and luminescence spectra, with distinct Stokes shifts for triazole and pyridine rings, highlighting its potential in optical applications (Dymińska et al., 2022).

Electroluminescent Properties for Organic LEDs

The compound has been used to create bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs). It enhances electron transport, while its derivatives improve hole transport. Devices using these materials showed promising electroluminescent performance, including high external quantum efficiencies and luminance, indicating its utility in display technology (Kang et al., 2017).

Synthesis and Biological Activities

Various methods for synthesizing this compound derivatives have been explored, given their importance in bio-medicinal chemistry. These derivatives exhibit a range of biological activities including antimicrobial, antiviral, antifungal, anticancer, and gastrointestinal effects. This compound also impacts glutamate, which is significant in treating neurological and psychiatric disorders (Gandikota et al., 2017).

Herbicidal Activity

Novel derivatives of this compound have shown significant herbicidal activity. Some synthesized compounds demonstrated high efficacy against a broad spectrum of vegetation. These findings suggest potential agricultural applications for this class of compounds (Liu et al., 2015).

Pharmaceutical Applications

Its derivatives are utilized in the pharmaceutical industry due to their biological activity. Studies on the synthesis and X-ray structure of these compounds contribute to our understanding of their potential pharmaceutical applications (El-Kurdi et al., 2021).

Mechanism of Action

“[1,2,4]Triazolo[4,3-a]pyridin-3-amine” has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . IDO1 is considered an attractive target due to its crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZQAIFOXJOCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227497
Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767-62-4
Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Record name 767-62-4
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Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Record name [1,2,4]triazolo[4,3-a]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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